Isooctyl ((trioctylstannyl)thio)acetate
Description
Isooctyl ((trioctylstannyl)thio)acetate (CAS 26896-31-1) is an organotin compound with the molecular formula C22H46O2SSn and a molecular weight of 509.38 g/mol . Structurally, it consists of a trioctylstannyl group (Sn(C8H17)3) bonded to a thioacetate moiety (CH3CO-S-) via an isooctyl ester chain. This compound is primarily used in industrial applications, including polymer stabilization and catalysis, due to its ability to act as a heat and light stabilizer in PVC and other plastics .
Properties
CAS No. |
26401-84-3 |
|---|---|
Molecular Formula |
C34H70O2SSn |
Molecular Weight |
661.7 g/mol |
IUPAC Name |
6-methylheptyl 2-trioctylstannylsulfanylacetate |
InChI |
InChI=1S/C10H20O2S.3C8H17.Sn/c1-9(2)6-4-3-5-7-12-10(11)8-13;3*1-3-5-7-8-6-4-2;/h9,13H,3-8H2,1-2H3;3*1,3-8H2,2H3;/q;;;;+1/p-1 |
InChI Key |
RVRHJEQVRABJHQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[Sn](CCCCCCCC)(CCCCCCCC)SCC(=O)OCCCCCC(C)C |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Using Tri-n-octyltin Chloride and Thioacetic Acid
The most widely documented method involves the reaction of tri-n-octyltin chloride (C24H51ClSn) with thioacetic acid (C2H4O2S) under anhydrous conditions. This nucleophilic substitution leverages the electrophilicity of the tin atom in tri-n-octyltin chloride, which reacts with the thiolate anion (-S⁻) generated from thioacetic acid in the presence of a base such as triethylamine.
Reaction Equation:
$$
\text{Tri-n-octyltin chloride} + \text{Thioacetic acid} \xrightarrow{\text{Base, Solvent}} \text{Isooctyl ((trioctylstannyl)thio)acetate} + \text{HCl}
$$
The reaction typically proceeds in tetrahydrofuran (THF) or dichloromethane (DCM) at 40–60°C, achieving yields of 70–85% after 6–12 hours. Excess thioacetic acid (1.2–1.5 equivalents) ensures complete conversion of the tin chloride.
Transesterification of Thioacetate Esters
An alternative route employs transesterification between a pre-formed thioacetate ester (e.g., methyl thioacetate) and trioctyltin hydroxide. This method avoids handling corrosive thioacetic acid directly and instead utilizes milder conditions:
Reaction Equation:
$$
\text{Methyl thioacetate} + \text{Trioctyltin hydroxide} \xrightarrow{\text{Acid Catalyst}} \text{Isooctyl ((trioctylstannyl)thio)acetate} + \text{Methanol}
$$
p-Toluenesulfonic acid (PTSA) or methanesulfonic acid (0.5–1 mol%) catalyzes the reaction at 80–100°C in toluene, yielding 65–75% product after 8–10 hours. The equilibrium-driven process benefits from continuous removal of methanol via distillation.
Mechanistic Elucidation of Key Reactions
Nucleophilic Attack in Tin-Thiolate Bond Formation
The nucleophilic substitution mechanism (Section 1.1) proceeds through a bimolecular transition state , where the thiolate anion attacks the electrophilic tin center in tri-n-octyltin chloride. Density functional theory (DFT) studies suggest that the tin’s empty 5p orbital facilitates this interaction, lowering the activation energy compared to analogous silicon or germanium compounds. The departure of the chloride leaving group completes the reaction, with proton transfer from the base stabilizing the intermediate.
Acid-Catalyzed Transesterification Dynamics
In transesterification (Section 1.2), the acid catalyst protonates the carbonyl oxygen of the thioacetate ester, rendering it more electrophilic. The trioctyltin hydroxide’s hydroxyl group then performs a nucleophilic attack, leading to tetrahedral intermediate formation. Subsequent collapse of the intermediate releases methanol and forms the tin-sulfur bond. Kinetic studies indicate first-order dependence on both the tin hydroxide and ester concentrations.
Process Optimization and Scalability
Solvent and Temperature Effects
Solvent selection critically influences reaction efficiency:
- Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity in substitution reactions but may require higher temperatures.
- Non-polar solvents (e.g., toluene) favor transesterification by enabling azeotropic removal of byproducts.
| Parameter | Nucleophilic Substitution | Transesterification |
|---|---|---|
| Temperature Range | 40–60°C | 80–100°C |
| Solvent | THF/DCM | Toluene |
| Catalyst | Triethylamine | PTSA |
| Yield | 70–85% | 65–75% |
Comparative Analysis with Related Organotin Compounds
Isooctyl ((trioctylstannyl)thio)acetate’s synthesis shares similarities with other organotin derivatives but diverges in functional group compatibility:
| Compound | Key Difference | Typical Application |
|---|---|---|
| Tri-n-octyltin chloride | Lacks thioacetate group; higher toxicity | Biocides |
| Dioctyltin dilaurate | Contains ester groups; lower thermal stability | PVC stabilizers |
| Octyltin trichloride | Higher reactivity; unsuitable for pharmaceuticals | Organic synthesis |
The thioacetate moiety in Isooctyl ((trioctylstannyl)thio)acetate enhances its ligand properties , enabling coordination to metal centers in catalytic systems.
Chemical Reactions Analysis
Types of Reactions
Isooctyl ((trioctylstannyl)thio)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other reduced sulfur compounds.
Substitution: The trioctylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of isooctyl ((trioctylstannyl)thio)acetate.
Scientific Research Applications
Isooctyl ((trioctylstannyl)thio)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological thiol groups.
Industry: Isooctyl ((trioctylstannyl)thio)acetate is used in the production of specialty chemicals and as a stabilizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of isooctyl ((trioctylstannyl)thio)acetate involves the interaction of the trioctylstannyl group with various molecular targets. The compound can form covalent bonds with thiol groups in proteins and enzymes, leading to the inhibition or modification of their activity. This interaction is mediated by the electrophilic nature of the trioctylstannyl group, which can react with nucleophilic thiol groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
Organotin thioacetates and related esters share structural similarities but differ in alkyl/aryl substituents, toxicity profiles, and applications. Below is a detailed comparison:
Table 1: Key Properties of Isooctyl ((Trioctylstannyl)thio)acetate and Analogues
Structural and Functional Differences
Tin Coordination: The trioctylstannyl group in the target compound enhances thermal stability compared to non-tin analogues like ethyl thioacetate .
Ester Chain Flexibility: Isooctyl and 2-ethylhexyl esters improve solubility in non-polar matrices (e.g., plastics), whereas shorter chains (e.g., ethyl thioacetate) favor volatile applications .
Toxicity: Tin-free thioacetates (e.g., ethyl thioacetate) pose lower environmental risks but lack the stabilizing efficacy of organotin compounds . Trioctyltin derivatives, while effective stabilizers, face regulatory restrictions due to persistent toxicity concerns .
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing Isooctyl ((trioctylstannyl)thio)acetate, and how should data interpretation be approached?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn) is critical for structural elucidation, particularly to confirm the presence of the trioctylstannyl group and thioacetate moiety . Infrared (IR) spectroscopy can identify the C=O and S–C=O vibrational bands, while mass spectrometry (MS) provides molecular weight validation and fragmentation patterns. Cross-referencing with thermodynamic databases (e.g., NIST) ensures accurate peak assignments for thioacetate derivatives .
Q. How can researchers mitigate toxicity risks during the synthesis of Isooctyl ((trioctylstannyl)thio)acetate?
- Methodological Answer : Organotin compounds are highly toxic; thus, synthesis must occur in fume hoods with sealed reaction systems. Use gloveboxes for handling air-sensitive reagents, and employ personal protective equipment (PPE) compliant with OSHA standards. Waste disposal should follow protocols for heavy metal contaminants, as outlined in safety data sheets for analogous compounds .
Q. What solvent systems are optimal for the purification of Isooctyl ((trioctylstannyl)thio)acetate, given its hydrophobic nature?
- Methodological Answer : Due to its long alkyl chains, column chromatography using non-polar solvents (e.g., hexane/ethyl acetate gradients) is effective. Alternatively, recrystallization in tert-butyl methyl ether (MTBE) can yield high-purity crystals. Monitor polarity using thin-layer chromatography (TLC) with iodine staining for visualization .
Advanced Research Questions
Q. What strategies are effective in elucidating the reaction mechanisms of Isooctyl ((trioctylstannyl)thio)acetate in cross-coupling catalysis?
- Methodological Answer : Isotopic labeling (e.g., deuterated substrates or ¹¹⁹Sn-enriched reagents) combined with kinetic isotope effect (KIE) studies can clarify bond-breaking steps. Computational modeling (DFT calculations) paired with in situ NMR or X-ray absorption spectroscopy (XAS) provides insights into intermediate species and transition states .
Q. How can discrepancies in literature regarding the catalytic efficiency of organotin thioacetates be resolved?
- Methodological Answer : Systematic replication under controlled conditions (temperature, solvent purity, catalyst loading) is essential. Use standardized benchmarking reactions (e.g., Stille coupling) to compare turnover numbers (TONs). Meta-analyses of published data should account for variables like substrate scope and experimental error margins .
Q. What experimental designs are suitable for studying the hydrolytic stability of Isooctyl ((trioctylstannyl)thio)acetate in aqueous environments?
- Methodological Answer : Conduct pH-dependent stability assays using buffered solutions (pH 3–10) with HPLC monitoring. Accelerated aging studies under elevated temperatures (Arrhenius analysis) can predict degradation pathways. Pair with ¹¹⁹Sn NMR to detect hydrolysis byproducts like trioctyltin oxides .
Q. How can the biological activity of Isooctyl ((trioctylstannyl)thio)acetate be evaluated while addressing its potential cytotoxicity?
- Methodological Answer : Use in vitro cell viability assays (e.g., MTT or resazurin) with human cell lines (e.g., HEK293 or HepG2) to establish IC₅₀ values. Compare with structurally similar compounds (e.g., thioacetic acid derivatives) to isolate structure-activity relationships. Include positive controls (e.g., cisplatin) and validate results across multiple replicates .
Data Contradiction and Validation
Q. When conflicting data arise about the thermal decomposition of Isooctyl ((trioctylstannyl)thio)acetate, what analytical approaches validate findings?
- Methodological Answer : Thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) identifies decomposition products. Reproduce experiments in inert (N₂) and oxidative (air) atmospheres to assess environmental impacts. Cross-validate with differential scanning calorimetry (DSC) to confirm exothermic/endothermic events .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
